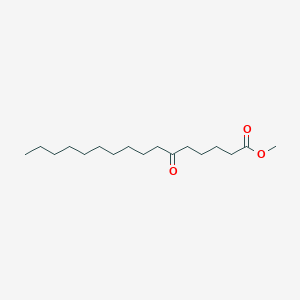

Methyl 6-oxohexadecanoate

Description

Methyl 6-oxohexadecanoate is a methyl ester derivative of 6-oxohexadecanoic acid, characterized by a 16-carbon chain with a ketone group at the 6th position. Based on analogous procedures in , this compound can be synthesized via esterification of 6-oxohexadecanoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄), followed by purification using column chromatography . Key spectral data (e.g., ¹H-NMR, ¹³C-NMR) would likely resemble those of methyl 6-oxohexanoate derivatives, with characteristic signals for the ester carbonyl (~170 ppm in ¹³C-NMR) and ketone groups (~210 ppm) .

Properties

CAS No. |

54527-08-1 |

|---|---|

Molecular Formula |

C17H32O3 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

methyl 6-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19)20-2/h3-15H2,1-2H3 |

InChI Key |

DLXRILQPIMWMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-oxohexadecanoate can be synthesized through several methods. One common approach involves the reaction of adipic acid monomethyl ester with 1-chloro-N,N,2-trimethylpropenylamine in the presence of dichloromethane and copper (I) iodide . The reaction mixture is then treated with butylmagnesium bromide in tetrahydrofuran at low temperatures, followed by acid workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxohexadecanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Hexadecanoic acid derivatives.

Reduction: Methyl 6-hydroxyhexadecanoate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 6-oxohexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxohexadecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing fatty acids that can be further metabolized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 6-oxohexadecanoate (inferred) with structurally related methyl esters of oxo-substituted alkanoic acids:

Spectral and Physical Properties

- ¹H-NMR: Methyl esters of 6-oxoalkanoates show triplet signals for the α-methylene group adjacent to the ketone (~2.4–2.6 ppm) and a singlet for the ester methyl group (~3.6 ppm) .

- ¹³C-NMR : Ketone carbonyls appear at ~207–210 ppm, while ester carbonyls resonate at ~170–172 ppm .

- Melting Points: Longer-chain derivatives (e.g., this compound) are expected to have higher melting points than shorter analogs like methyl 6-oxohexanoate (liquid at room temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.